

Spectroscopic Analysis of 1-(2-Bromothiazol-5-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Bromothiazol-5-yl)ethanone

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Shanghai, China – January 1, 2026 – In the landscape of pharmaceutical research and drug development, the precise characterization of heterocyclic compounds is paramount. **1-(2-Bromothiazol-5-yl)ethanone**, a key building block in medicinal chemistry, presents a unique spectroscopic profile. This in-depth technical guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights for researchers and scientists.

Molecular Identity:

- Systematic Name: 1-(2-bromo-1,3-thiazol-5-yl)ethanone
- CAS Number: 1161776-13-1[1][2]
- Molecular Formula: C₅H₄BrNOS[1][2]
- Molecular Weight: 206.06 g/mol

Executive Summary

A comprehensive search for the experimental spectroscopic data of **1-(2-Bromothiazol-5-yl)ethanone** (CAS: 1161776-13-1) did not yield specific ¹H NMR, ¹³C NMR, IR, or mass spectra in the available scientific literature and databases. However, by analyzing the spectra of isomeric and structurally related compounds, we can provide a robust predictive analysis of

the expected spectroscopic characteristics. This guide will, therefore, focus on the theoretical spectral values and interpretation based on established principles of spectroscopy and data from closely related molecules. This approach offers a valuable framework for researchers in identifying and characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **1-(2-Bromothiazol-5-yl)ethanone** is expected to be relatively simple, exhibiting two distinct signals corresponding to the aromatic proton on the thiazole ring and the methyl protons of the acetyl group.

Expected Chemical Shifts (δ) in CDCl₃:

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Rationale
Thiazole-H	~8.0 - 8.5	Singlet (s)	1H	The proton at the C4 position of the thiazole ring is deshielded by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the carbonyl group.
-CH ₃	~2.6 - 2.8	Singlet (s)	3H	The methyl protons of the acetyl group are in a typical chemical shift range for a methyl ketone.

Experimental Causality: The choice of deuteriochloroform (CDCl₃) as a solvent is standard for many organic compounds, offering good solubility and minimal interference in the proton NMR spectrum. The predicted chemical shifts are based on the analysis of similar thiazole-containing compounds and the known electronic effects of the substituents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide insight into the carbon skeleton of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

Carbon Atom	Predicted Chemical Shift (ppm)	Rationale
C=O	~190 - 195	The carbonyl carbon of the ketone is characteristically found in this downfield region.
C2 (C-Br)	~140 - 145	The carbon atom attached to the bromine is significantly deshielded.
C4	~150 - 155	The C4 carbon of the thiazole ring is deshielded by the adjacent heteroatoms.
C5	~125 - 130	The carbon atom bearing the acetyl group.
-CH ₃	~25 - 30	The methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Major Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~1680 - 1700	Strong	C=O (Ketone)	Stretching
~1500 - 1600	Medium	C=N, C=C (Thiazole ring)	Stretching
~1350 - 1370	Medium	-CH ₃	Bending
~600 - 700	Medium-Strong	C-Br	Stretching

Causality Behind Experimental Choices: The sample for IR analysis would typically be prepared as a KBr pellet or a thin film to obtain a clear spectrum. The predicted absorption bands are based on characteristic vibrational frequencies for ketones, aromatic heterocycles, and alkyl halides. The strong carbonyl stretch is a key diagnostic peak for this molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

- Molecular Ion (M^+): A prominent molecular ion peak is expected at m/z 204 and 206 with an approximate 1:1 intensity ratio. This characteristic isotopic pattern is due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes). Analysis of the isomeric compound 1-(5-Bromothiazol-2-yl)ethanone confirms the expectation of a clear bromine isotope pattern in the mass spectrum.
- Key Fragment Ions:
 - $[M - \text{CH}_3]^+$ (m/z 189/191): Loss of a methyl radical from the acetyl group.
 - $[M - \text{COCH}_3]^+$ (m/z 161/163): Cleavage of the acetyl group, resulting in the 2-bromothiazole cation.
 - $[\text{CH}_3\text{CO}]^+$ (m/z 43): The acetyl cation, which is a very common fragment for methyl ketones.

Experimental Workflow for MS Analysis:

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References

- 1. Page loading... [guidechem.com]
- 2. 1161776-13-1|1-(2-Bromothiazol-5-yl)ethanone|BLD Pharm [bldpharm.com]
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